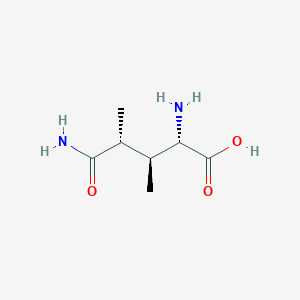

(3S,4R)-3,4-Dimethylglutamine

説明

Structure

3D Structure

特性

分子式 |

C7H14N2O3 |

|---|---|

分子量 |

174.2 g/mol |

IUPAC名 |

(2S,3S,4R)-2,5-diamino-3,4-dimethyl-5-oxopentanoic acid |

InChI |

InChI=1S/C7H14N2O3/c1-3(4(2)6(9)10)5(8)7(11)12/h3-5H,8H2,1-2H3,(H2,9,10)(H,11,12)/t3-,4+,5-/m0/s1 |

InChIキー |

UNNMCZGATOLESU-LMVFSUKVSA-N |

異性体SMILES |

C[C@@H]([C@@H](C)C(=O)N)[C@@H](C(=O)O)N |

正規SMILES |

CC(C(C)C(=O)N)C(C(=O)O)N |

同義語 |

(3S,4R)-3,4-dimethylglutamine 3,4-dimethylglutamine |

製品の起源 |

United States |

Significance in Contemporary Organic Synthesis

The primary significance of (3S,4R)-3,4-dimethylglutamine in modern organic synthesis lies in its role as an essential precursor for the total synthesis of several intricate, biologically active molecules isolated from marine organisms. nih.gov Its synthesis is a notable challenge due to the presence of three contiguous stereocenters, demanding highly selective and controlled chemical transformations.

Organic chemists have devised various strategies to achieve the asymmetric synthesis of this compound. A key approach involves an asymmetric Michael addition to establish the stereochemistry at the C3 and C4 positions, followed by an electrophilic azidation or amination to introduce the α-amino group. acs.orgacs.org One notable method employed a camphorsultam chiral auxiliary to control the stereochemistry during the formation of the three adjacent stereogenic centers. acs.orgfigshare.comscispace.com Another successful synthesis started from tert-butyl N-Boc-(2S,3S,4R)-dimethylpyroglutamate and involved a lanthanide-catalyzed transamidation as a key step to form the glutamine side chain. acs.orgnih.gov

The development of these synthetic routes is critical as it provides access to a key structural motif that is otherwise difficult to obtain from natural sources in sufficient quantities for extensive biological evaluation and the synthesis of analogues. nih.gov

Characterization As a Nonproteinogenic Amino Acid Residue

Methodologies for Absolute Stereochemistry Determination

Establishing the absolute stereochemistry of complex molecules like this compound requires a multi-pronged approach, integrating data from various analytical methods to build a conclusive picture.

Spectroscopic techniques are indispensable tools for elucidating the fine structural details of chiral molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms within a molecule. libretexts.orgyoutube.com For this compound, both 1H and 13C NMR are used to confirm its planar structure and provide clues about its relative stereochemistry. nih.govamazonaws.com By analyzing coupling constants and Nuclear Overhauser Effect (NOE) data, researchers can infer the spatial proximity of different protons, which helps in assigning the relative configuration of the C3 and C4 methyl groups. nih.gov Advanced NMR techniques, often performed on the parent natural product or its fragments, are crucial in assembling the structural puzzle. ebi.ac.ukcapes.gov.br

Table 1: Key Spectroscopic Data for the Characterization of this compound and its Derivatives

| Technique | Sample | Key Observations | Reference |

| 1H NMR | Synthetic Callipeltin D containing this compound | Comparison of spectra with natural product confirmed the configuration. | nih.gov |

| 13C NMR | Ustiloxin B containing the 3,4-dimethylglutamine moiety | Provided carbon chemical shift data consistent with the proposed structure. | nih.gov |

| 2D NMR (COSY, NOESY) | Callipeltin A containing this compound | Established connectivity and spatial relationships of protons, confirming the 3,4-dimethylglutamine structure. | acs.org |

| LC-MS | Synthetic vs. Natural Product Fragments | Comparison of retention times and mass spectra to confirm identity. | nih.gov |

Chemical degradation involves breaking down a larger molecule into smaller, more easily identifiable fragments. In the context of natural products containing this compound, the parent molecule is often hydrolyzed to release its constituent amino acids. nih.gov The isolated 3,4-dimethylglutamine can then be derivatized, for example, by converting it into a more volatile or chromatographically separable compound. capes.gov.br The stereochemistry of this derivative is then determined by comparing it with authentic, synthetically prepared standards of all possible stereoisomers using techniques like gas chromatography on a chiral stationary phase. capes.gov.br For instance, acid hydrolysis of callipeltin A followed by derivatization helped to establish the L-configuration of the glutamine backbone. acs.org

An unambiguous method for confirming the absolute configuration of a chiral molecule is to compare its properties with those of synthetically prepared, stereochemically pure standards. nih.govnih.govresearchgate.net Several research groups have undertaken the challenging task of synthesizing all possible stereoisomers of 3,4-dimethylglutamine. rsc.orgrsc.orgnih.gov These synthetic routes are designed to provide precise control over the stereochemistry at each chiral center. scispace.comacs.org Once the synthetic isomers are in hand, their analytical data (e.g., NMR spectra, chromatographic retention times) can be directly compared with the data from the natural amino acid obtained through degradation of the parent compound. nih.govnih.gov This direct comparison provides definitive proof of the absolute stereochemistry. For example, the synthesis of this compound and its comparison with the natural product derived from callipeltins and papuamides was crucial in confirming its absolute configuration. rsc.org

Chemical Degradation and Derivatization Approaches

Stereoisomeric Implications in the Context of Parent Natural Products

Table 2: Natural Products Containing the this compound Moiety

| Natural Product Family | Example Compound | Source | Biological Activity | Reference |

| Callipeltins | Callipeltin A | Marine Sponge (Callipelta sp.) | Anti-HIV, Cytotoxic | acs.org |

| Papuamides | Papuamide B | Marine Sponge (Theonella sp.) | Anti-HIV, Cytotoxic | nih.govresearchgate.net |

| Ustiloxins | Ustiloxin B | Fungus (Ustilaginoidea virens) | Antimitotic, Cytotoxic | nih.govebi.ac.uksemanticscholar.org |

| Phomopsins | Phomopsin B | Fungus (Phomopsis leptostromiformis) | Antimitotic | nih.gov |

Overview of Stereochemical Significance

Discovery and Identification in Marine Organisms

The identification of this compound emerged from chemical investigations into novel, biologically active compounds from marine life. The structure of this rare amino acid was determined through a combination of spectral data interpretation, chemical degradation of the parent molecule, and detailed analysis of the resulting acid hydrolysates. ird.fracs.org To date, it has not been reported from sources other than these complex marine-derived peptides. nih.gov

The primary sources of natural products containing this compound are marine sponges. These sedentary, soft-bodied organisms are known for producing a rich diversity of secondary metabolites. nih.gov Specific species from which this amino acid has been isolated as part of larger molecules include:

Callipelta sp. : A lithistid sponge collected in the waters off New Caledonia was the source of callipeltin A, which was the first compound reported to contain (3S,4R)-3,4-dimethyl-L-glutamine. ird.fracs.org

Homophymia sp. : Also collected from New Caledonian shallow waters, this sponge yielded a series of cyclodepsipeptides known as homophymines, which incorporate the (3S,4R)-3,4-diMe-Gln residue. researchgate.netrsc.org

Neamphius huxleyi : A marine sponge from Papua New Guinea was found to produce neamphamide A, another complex depsipeptide containing (3S,4R)-3,4-dimethyl-L-glutamine. acs.orgresearchgate.netacs.org

Theonella mirabilis and Theonella swinhoei : Collections of these sponges from Papua New Guinea led to the isolation of papuamides, which also feature this unusual amino acid. ubc.caresearchgate.net

Latrunculia sp. : Sponges of this genus, collected from the Vanuatu Islands, were the source for several callipeltin derivatives that contain the 3,4-dimethylglutamine residue. researchgate.netresearchgate.net

Association with Specific Natural Product Families

This compound is a characteristic structural feature common to a specific group of related cyclodepsipeptides. researchgate.netsemanticscholar.org These families of natural products often share other unusual amino acid residues and exhibit significant biological activities. nih.govsemanticscholar.org

Callipeltin A was the first member of this class to be isolated, sourced from the marine sponge Callipelta sp. ird.frrsc.org Its structural elucidation in 1996 revealed the presence of three previously undescribed amino acids, one of which was (3S,4R)-3,4-dimethyl-L-glutamine. ird.fracs.org Callipeltin A is a decapeptide with a cyclic heptapeptide (B1575542) core and a sidechain. rsc.org The family now includes over a dozen related compounds (Callipeltins B-Q), many of which are linear peptides but are structurally related to the parent compound and also isolated from sponges like Latrunculia sp. nih.govresearchgate.netresearchgate.netnih.gov

The papuamides are a series of cyclic depsipeptides isolated from the sponges Theonella mirabilis and Theonella swinhoei. ubc.caresearchgate.net Papuamides A and B, in particular, are known for their potent anti-HIV activity. ubc.cawikipedia.org Structurally, they share many features with the callipeltins, including the presence of the 3,4-dimethylglutamine residue. nih.govubc.ca The structural determination of the papuamides was accomplished through spectroscopic analysis and chemical degradation studies. ubc.caresearchgate.net

Neamphamide A is a depsiundecapeptide isolated from the marine sponge Neamphius huxleyi found in Papua New Guinea. acs.orgresearchgate.netnaturalproducts.net It is part of a family of related compounds (Neamphamides A-D) that are structurally similar to callipeltins and papuamides. researchgate.netresearchgate.netnih.gov A key component of neamphamide A's structure is the (3S,4R)-3,4-dimethyl-L-glutamine residue, identified through acid hydrolysis and subsequent analysis of the amino acid constituents. acs.orgresearchgate.net

The homophymines represent another family of related cyclodepsipeptides that contain this compound. researchgate.netmdpi.com Homophymine A was isolated from the sponge Homophymia sp. researchgate.net This class of undecapeptides shares several residues with neamphamide and theopapuamide, including the 3,4-dimethylglutamine residue which is common to all these related families. rsc.org The homophymine family includes at least ten related compounds (A-E and A1-E1) which feature potent biological activities. researchgate.netrsc.orgmdpi.com

Data Tables

Table 1: Natural Product Families Containing this compound

| Natural Product Family | Example Compound(s) | Marine Source Organism(s) | Reference(s) |

|---|---|---|---|

| Callipeltins | Callipeltin A | Callipelta sp., Latrunculia sp. | ird.fracs.orgresearchgate.net |

| Papuamides | Papuamide A, Papuamide B | Theonella mirabilis, Theonella swinhoei | ubc.caresearchgate.netwikipedia.org |

| Neamphamides | Neamphamide A | Neamphius huxleyi | acs.orgresearchgate.netacs.org |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Callipeltin A |

| Callipeltin B |

| Papuamide A |

| Papuamide B |

| Neamphamide A |

Pipecolidepsin A

This compound has been identified as a constituent residue of Pipecolidepsin A. researchgate.netscribd.com Pipecolidepsin A is a highly complex cyclodepsipeptide that was isolated from the marine sponge Homophymia lamellosa. researchgate.netnih.gov This natural product is noted for its unique structural architecture, which is characterized by an abundance of non-proteinogenic residues. researchgate.netnih.govresearchgate.net

Pipecolidepsin A is classified as a "head-to-side-chain" cyclodepsipeptide. researchgate.netuma.es In this structure, the peptide chain forms a macrocycle through an ester bond between the C-terminus and a side chain of an amino acid residue within the sequence. researchgate.netirbbarcelona.org The structure of Pipecolidepsin A is particularly notable for containing several unusual and synthetically challenging amino acid residues. researchgate.netnih.gov Among these is L-(2S,3S,4R)-3,4-dimethylglutamine, which contributes to the peptide's intricate and sterically hindered structure. researchgate.netnih.gov The total synthesis of Pipecolidepsin A was a significant undertaking that ultimately validated the chemical structure of the natural product, confirming the presence and stereochemistry of its constituent residues, including this compound. researchgate.netnih.gov

Table 1: Research Findings on Pipecolidepsin A

| Attribute | Description | Source(s) |

| Natural Product | Pipecolidepsin A | researchgate.netnih.govuma.es |

| Source Organism | Marine sponge Homophymia lamellosa | researchgate.netnih.govirbbarcelona.org |

| Compound Class | Head-to-side-chain cyclodepsipeptide | researchgate.netuma.es |

| Key Residues | Contains an abundance of non-proteinogenic amino acids. | researchgate.netnih.govresearchgate.net |

| Constituent Amino Acid | L-(2S,3S,4R)-3,4-dimethylglutamine | researchgate.netnih.govsigmaaldrich.com |

Asymmetric Synthesis Methodologies

Foundational Concepts in Chiral Amino Acid Synthesis

The synthesis of chiral amino acids, which are the building blocks of proteins, presents a significant challenge in organic chemistry. Chirality, or the "handedness" of a molecule, means that a molecule and its mirror image are not superimposable. jpt.com These mirror images are called enantiomers. In biological systems, typically only one enantiomer (usually the L-form for amino acids) is active. jpt.comacs.org Therefore, producing enantiomerically pure amino acids is crucial for therapeutic applications.

Several strategies have been developed for the asymmetric synthesis of amino acids. These can be broadly categorized into:

Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules, such as other amino acids or carbohydrates, as starting materials.

Asymmetric Catalysis: This method employs a chiral catalyst to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer. openstax.org

Chiral Auxiliaries: A chiral auxiliary is a temporary stereogenic group that is attached to a substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.org After the desired stereochemistry is established, the auxiliary is removed. wikipedia.org

The synthesis of (3S,4R)-3,4-dimethylglutamine, with its multiple stereocenters, often relies on a combination of these principles to achieve the desired stereochemical control.

Specific Routes for the Stereoselective Preparation of this compound

Asymmetric Michael Addition and Electrophilic Azidation

A notable and successful approach to the synthesis of this compound involves a sequence of an asymmetric Michael addition followed by an electrophilic azidation. acs.orgfigshare.com This strategy is particularly powerful for creating multiple stereocenters in a controlled manner. acs.orgscispace.com

The key to the stereocontrol in this synthetic route is the use of a chiral auxiliary, specifically Oppolzer's camphorsultam. acs.orgwikipedia.orgwikipedia.org Camphorsultam is a crystalline solid, available as both (1R)-(+)- and (1S)-(−)-enantiomers, that is widely used in asymmetric synthesis. wikipedia.orgresearchgate.net Its rigid bicyclic structure provides a well-defined chiral environment that effectively shields one face of a reactive intermediate, directing the approach of incoming reagents to the opposite face. wikipedia.orgwikipedia.org

In the synthesis of this compound, the chiral auxiliary, (-)-camphorsultam, is first reacted with trans-crotonyl chloride to form an N-crotonylcamphorsultam derivative. acs.org This sets the stage for the crucial stereodetermining steps.

The generation of the three contiguous stereogenic centers in this compound is a highlight of this synthetic strategy. acs.orgscispace.com The process unfolds as follows:

Asymmetric Michael Addition: The N-crotonylcamphorsultam undergoes a Michael addition reaction. This reaction establishes the first two stereocenters at the C(β) and C(γ) positions. The steric hindrance provided by the camphorsultam auxiliary dictates the facial selectivity of the addition, leading to the desired erythro-3,4-dimethyl configuration. acs.org

Electrophilic Azidation: Following the Michael addition, an electrophilic azidation step is performed to introduce the nitrogen functionality at the α-carbon. acs.orgd-nb.info The existing stereocenters, controlled by the camphorsultam auxiliary, influence the approach of the azide (B81097) source, thereby generating the correct (R)-configuration at the α-amino group. acs.org

This sequential approach, where a single chiral auxiliary directs the formation of three adjacent stereocenters, represents an elegant and efficient method for the synthesis of this complex amino acid. acs.orgfigshare.comscispace.com

Application of Chiral Auxiliaries (e.g., Camphorsultam)

Lanthanide-Catalyzed Transamidation Reactions

An alternative and effective strategy for the synthesis of this compound, particularly for obtaining the Fmoc-protected version suitable for solid-phase peptide synthesis, involves a lanthanide-catalyzed transamidation of a pyroglutamate (B8496135) derivative. nih.govacs.orgebi.ac.uk

This synthetic route commences with a suitably protected pyroglutamate analogue, namely t-butyl N-Boc-(2S,3S,4R)-dimethylpyroglutamate. nih.govacs.org The synthesis involves several key transformations:

Selective Deprotection and Reprotection: The Boc protecting group on the lactam nitrogen is selectively removed in the presence of the t-butyl ester. The resulting free lactam is then protected with an Fmoc group. nih.govacs.org

Lanthanide-Catalyzed Transamidation: The crucial step is the ring-opening of the Fmoc-protected lactam via a transamidation reaction. This reaction is catalyzed by lanthanide triflates, such as ytterbium (Yb), scandium (Sc), or europium (Eu) triflate, in the presence of ammonia (B1221849) and dimethylaluminum chloride. nih.govacs.org The catalysis is specific to ammonia as the nucleophile. nih.govacs.org

Final Deprotection: The final step involves the removal of the t-butyl ester to yield N-Fmoc-(2S,3S,4R)-3,4-dimethylglutamine. nih.govacs.org

Exploration of Lewis Acid Catalysis Scope

Lewis acid catalysis has proven instrumental in key steps of this compound synthesis, particularly in the context of stereoselective transformations and functional group manipulations.

One notable application involves the lanthanide-catalyzed transamidation of an N-Fmoc-protected pyroglutamate derivative. acs.org This reaction converts the lactam ring into the desired glutamine side chain. A systematic exploration of various Lewis acids revealed a distinct reactivity pattern for the metal triflates, with Ytterbium (Yb) and Scandium (Sc) showing the highest catalytic activity. acs.orgnih.gov The study highlighted that this catalysis was uniquely effective when ammonia was used as the nitrogen nucleophile. acs.org The presence of dimethylaluminum chloride was also crucial for the reaction to proceed. acs.orgnih.gov

The scope of Lewis acid catalysis was further investigated by varying the lanthanide catalyst, the lactam substrate, the acyl protecting group, and the amine nucleophile. acs.org This comprehensive study established a qualitative reactivity order for different metal triflates in the transamidation reaction.

Table 1: Qualitative Reactivity Order of Metal Triflates in Catalyzed Transamidation

| Metal Triflates | Reactivity |

|---|---|

| Yb(OTf)₃, Sc(OTf)₃ | Most Reactive |

| Er(OTf)₃, Eu(OTf)₃, Sm(OTf)₃ | Moderately Reactive |

| Ce(OTf)₃, Ag(I) | Less Reactive |

| Cu(II), Zn | Least Reactive |

This table is based on the qualitative findings reported in the synthesis of N-Fmoc-(2S,3S,4R)-3,4-dimethylglutamine. acs.orgnih.gov

In a different synthetic context, Lewis acids like zinc chloride were employed in Matteson homologation reactions to facilitate the 1,2-migration of a substituent, a key step in building the carbon backbone with the desired stereochemistry. mdpi.com

Stereoselective Approaches from Precursor Molecules (e.g., (S)-Pyroglutamic Acid)

(S)-Pyroglutamic acid has served as a valuable and readily available chiral starting material for the synthesis of this compound and its derivatives. rsc.orgresearchgate.netresearchgate.net This approach leverages the inherent stereocenter of the starting material to establish one of the required chiral centers.

One reported synthesis stereoselectively prepared (3S,4R)-3,4-dimethyl-(S)-glutamine from (S)-pyroglutamic acid. researchgate.netresearchgate.net This work was instrumental in unambiguously confirming the (2S,3S,4R) stereostructure of the natural dimethylglutamine by comparing the spectral data of the synthetic product with that obtained from the hydrolysis of callipeltin A. researchgate.netresearchgate.net The introduction of the two methyl groups at the C3 and C4 positions was achieved with high diastereoselectivity through methods such as cuprate (B13416276) addition and enolate alkylation. rsc.org

Another strategy involved the diastereoselective hydrogenation and alkylation of a derivative of (S)-pyroglutamic acid to install the two methyl groups. researchgate.net Kinetic epimerization of the C-4 methyl substituent was a key step to achieve the desired (3S,4R) configuration. researchgate.net

Matteson Homologation for Related Chiral Building Blocks

The Matteson homologation, a powerful method for the iterative extension of chiral boronic esters, has been effectively utilized in the synthesis of complex chiral building blocks, including those required for the assembly of this compound and other components of callipeltin A. mdpi.comuni-saarland.dersc.org This methodology allows for the creation of new stereogenic centers with a high degree of control, dictated by the chiral auxiliary employed. mdpi.com

The core of the Matteson homologation involves the reaction of a chiral boronic ester with a lithiated dihalomethane, which, after a 1,2-migration and subsequent reaction with a nucleophile, results in a one-carbon homologated α-chiral boronic ester. uni-saarland.denih.gov This process can be repeated to construct complex carbon chains with multiple stereocenters. mdpi.com For instance, three of the building blocks of callipeltin A, including a precursor to (3S,4R)-dimethylglutamine, have been synthesized using this iterative approach. mdpi.comuni-saarland.de

The versatility of the Matteson homologation is demonstrated by the wide range of nucleophiles that can be used to introduce various functional groups. uni-saarland.de This flexibility is crucial for the synthesis of the highly functionalized amino acid derivatives found in natural products. While some syntheses encountered challenges, such as low conversion rates, these were overcome by modifying the reaction conditions, for example, by using dibromomethane (B42720) instead of dichloromethane (B109758). rsc.org

Development and Utilization of Protected Derivatives (e.g., N-Fmoc protection) for Peptide Synthesis

The incorporation of this compound into peptide chains, particularly in the context of solid-phase peptide synthesis (SPPS), necessitates the use of appropriately protected derivatives. acs.orgrsc.org The N-Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is widely used in SPPS due to its stability under various reaction conditions and its facile removal with a mild base like piperidine. researchgate.netsigmaaldrich.com

A significant challenge in the synthesis of callipeltins and related peptides was the need for an N-Fmoc protected version of this compound. acs.org Syntheses that initially produced the amino acid with acid-labile protecting groups like Boc (tert-butyloxycarbonyl) were not directly compatible with Fmoc-based SPPS strategies. acs.org

To address this, a synthetic route was specifically designed to yield N-Fmoc-(2S,3S,4R)-3,4-dimethylglutamine. acs.orgnih.gov This synthesis started from a Boc-protected pyroglutamate intermediate. A key step involved the selective deprotection of the Boc group from the lactam nitrogen in the presence of a tert-butyl ester, which was achieved using catalytic Yb(OTf)₃. acs.org The subsequent protection of the lactam nitrogen with an Fmoc group, followed by a lanthanide-catalyzed ammonolysis, afforded the desired N-Fmoc-protected amino acid amide. acs.orgnih.gov This protected building block is then ready for use in the assembly of complex peptides. rsc.org

Table 2: Protecting Groups in the Synthesis of this compound Derivatives

| Protecting Group | Chemical Name | Purpose | Cleavage Conditions |

|---|---|---|---|

| Fmoc | 9-Fluorenylmethyloxycarbonyl | α-Amino group protection for SPPS | 20% Piperidine in DMF sigmaaldrich.com |

| Boc | tert-Butyloxycarbonyl | α-Amino or lactam nitrogen protection | Acidic conditions (e.g., TFA) acs.org |

| Trt | Trityl | Side-chain amide protection (Gln) | Acidic conditions (e.g., TFA) rsc.org |

Challenges and Innovations in Stereoselective Synthetic Pathways

The synthesis of this compound is fraught with challenges, primarily centered on the precise and simultaneous control of its three adjacent stereocenters. acs.orgresearchgate.net The steric hindrance imposed by the methyl groups also presents difficulties in certain chemical transformations. acs.org

Another significant hurdle was the synthesis of an N-Fmoc protected version suitable for SPPS, as direct Fmoc protection of a deprotected intermediate under standard conditions proved problematic. acs.org The innovative solution was the development of a lanthanide-catalyzed transamidation of an Fmoc-protected lactam. acs.orgnih.gov This method provided a way to open the sterically hindered lactam ring to form the glutamine side chain while preserving the crucial Fmoc group. acs.org

Furthermore, challenges in peptide coupling steps involving sterically hindered amino acids like this compound have been encountered. rsc.org The use of specialized coupling reagents, such as PyAOP, has been shown to be effective in overcoming low conversion rates observed with more common reagents, enabling the efficient formation of peptide bonds. rsc.org

Innovations also include the application of the Matteson homologation to build the carbon skeleton iteratively, offering a flexible and highly stereocontrolled route to not only this compound but also other complex amino acid building blocks. mdpi.comrsc.org Overcoming issues like low conversion in certain homologation steps, for instance by switching reagents from dichloromethane to dibromomethane, showcases the continuous refinement of these synthetic pathways. rsc.org

Role As a Key Building Block in Complex Natural Products

Significance to the Structural Complexity of Marine Metabolites

(3S,4R)-3,4-Dimethylglutamine is a hallmark of a family of structurally complex and biologically active metabolites isolated from marine sponges. semanticscholar.orgnih.gov These compounds, including the papuamides and neamphamides, often possess potent anti-HIV or cytotoxic properties. semanticscholar.orgnih.govacs.org

The presence of this and other unusual amino acid residues, such as β-methoxytyrosine, contributes significantly to the structural novelty and complexity of these marine natural products. semanticscholar.orgnih.govacs.org For example, neamphamide A, an HIV-inhibitory cyclic depsipeptide from the marine sponge Neamphius huxleyi, contains (3S,4R)-3,4-dimethyl-L-glutamine among its eleven amino acid residues. nih.govacs.orgacs.org Similarly, the papuamides, which also exhibit anti-HIV activity, share this unique structural feature. semanticscholar.org The consistent appearance of this compound across this family of marine-derived depsipeptides underscores its importance to their characteristic architecture. semanticscholar.org

Table 1: Examples of Marine Natural Products Containing this compound

| Natural Product | Source Organism (if specified) | Notable Biological Activity |

| Callipeltin A | Callipeltin sp. (sponge) | Anti-HIV, Antifungal, Cytotoxic acs.org |

| Callipeltin B | callipelta sp. (Lithistid sponge) | Cytotoxic nih.gov |

| Neamphamide A | Neamphius huxleyi (sponge) | HIV-inhibitory nih.govacs.orgacs.org |

| Papuamide A | Theonella mirabilis and Theonella swinhoei (sponges) | HIV-inhibitory, Cytotoxic researchgate.net |

| Papuamide B | Theonella mirabilis and Theonella swinhoei (sponges) | HIV-inhibitory semanticscholar.org |

| Mirabamides | Siliquariaspongia mirabilis (sponge) | HIV-1 Fusion Inhibition acs.orgbohrium.com |

| Pipecolidepsin A | Homophymia lamellosa (sponge) | Cytotoxic researchgate.netnih.gov |

Analogues and Related Glutamine Derivatives in Natural Product Research

The study of analogues and related derivatives of this compound provides valuable insights into the structure-activity relationships of the natural products in which they are found.

(3S,4R)-3,4-Dimethyl-L-pyroglutamic Acid

A closely related analogue is (3S,4R)-3,4-dimethyl-L-pyroglutamic acid. This compound is a cyclized form of this compound, where the side-chain amide has formed a lactam with the α-amino group. This derivative is also found in natural products, such as callipeltin B, which contains a (3S,4R)-3,4-dimethyl-L-pyroglutamic acid residue. nih.gov The synthesis of this pyroglutamic acid derivative has been a target in natural product synthesis, often starting from L-pyroglutamic acid. researchgate.netscientificlabs.co.ukpurdue.edu For instance, the synthesis of callipeltin B involved the preparation of (3S,4R)-3,4-dimethyl-L-pyroglutamic acid and its coupling into the peptide chain. nih.gov

Comparative Studies with Unmodified L-Glutamine Residues within Peptide Frameworks

While direct comparative studies extensively detailing the functional differences between peptides containing this compound versus unmodified L-glutamine are not abundant in the provided search results, the unique and consistent presence of the dimethylated form in this specific class of potent bioactive depsipeptides strongly suggests a critical role. semanticscholar.orgnih.gov Unmodified L-glutamine is a common proteinogenic amino acid, but its side chain is flexible. The steric bulk of the two methyl groups in this compound is thought to enforce a more rigid conformation, which is likely essential for the high-affinity binding to their biological targets. researchgate.net

Structure Activity Relationship Sar Studies in Natural Product Research

Methodological Frameworks for Investigating the Role of the (3S,4R)-3,4-Dimethylglutamine Moiety

The investigation of the this compound moiety's role in the biological activity of natural products employs a multifaceted methodological framework that integrates synthetic chemistry, biochemical assays, and computational analysis. A primary approach involves the systematic structural modification of the parent natural product and the evaluation of the resulting analogues' biological activity. This often begins with the total synthesis of the natural product, which not only confirms its structure but also provides a platform for generating derivatives with modified this compound residues. nih.govuni-saarland.de

A common strategy is "scaffold hopping," where the peptidic backbone containing the dimethylglutamine moiety is replaced with a non-peptidic scaffold. This is often guided by a pharmacophore model constructed from the bioactive conformation of the parent compound. researchgate.netrsc.org The goal is to retain the key interactive elements of the this compound residue while improving properties like synthetic accessibility and metabolic stability. researchgate.net

Another key methodological component is the use of quantitative structure-activity relationship (QSAR) studies. nih.gov These studies aim to correlate the physicochemical properties of the modified this compound analogues with their biological activities, providing a predictive model for the design of new compounds. Furthermore, the incorporation of non-proteinogenic amino acids like this compound expands the sequence and descriptor space for these SAR investigations. nih.govrsc.org

Design and Synthesis of Analogues with Modified this compound Residues

One approach involves the synthesis of simplified analogues of natural products where the complex peptidic part is varied while retaining the core structure containing the dimethylglutamine moiety. For example, in studies of the proteasome inhibitor belactosin C, simplified β-lactonecarboxamides have been synthesized to understand the structure-biological activity relationships in detail. researchgate.net

The synthesis of the this compound unit itself has been a subject of considerable research. uni-saarland.deupenn.eduacs.org An asymmetric synthesis of N-Fmoc-(2S,3S,4R)-3,4-dimethylglutamine has been achieved from tert-butyl N-Boc-(2S,3S,4R)-dimethylpyroglutamate, involving a key lanthanide-catalyzed transamidation reaction. acs.org This synthetic route allows for the preparation of the protected amino acid, which can then be incorporated into peptide syntheses to generate analogues for SAR studies.

Furthermore, the synthesis of the diastereomer, (3S,4S)-3,4-dimethylglutamine, has also been pursued to investigate the impact of stereochemistry on biological activity. The stereoselective synthesis of this isomer often starts from pyroglutamic acid, with the methyl groups introduced via cuprate (B13416276) addition and enolate alkylation. researchgate.net

Investigation of Stereochemical Variations and Their Impact on Molecular Interactions

The specific stereochemistry of the this compound moiety is crucial for the biological activity of the natural products in which it is found. Investigations into stereochemical variations have provided significant insights into the molecular interactions governing their function.

The synthesis of all four stereoisomers of β-methoxytyrosine, another unusual amino acid often found alongside this compound in natural products like callipeltin A, has been instrumental in determining the absolute stereochemistry of the natural product. jst.go.jp Similarly, the stereoselective synthesis of (3S,4R)-3,4-dimethyl-(S)-glutamine and comparison with the natural product hydrolysate definitively established the (2S,3S,4R) configuration of the natural dimethylglutamine. researchgate.net

Computational and Theoretical Approaches to SAR (e.g., Molecular Modeling and Dynamics)

Computational and theoretical methods are increasingly integral to SAR studies, providing a molecular-level understanding of inhibitor-target interactions and guiding the design of new analogues. For natural products containing the this compound moiety, techniques like molecular modeling and molecular dynamics (MD) simulations have been particularly insightful.

Computer modeling of belactosin C derivatives has been used to predict modifications that could enhance biological activity. For instance, modeling suggested that attaching a 2-naphthylethoxycarbonyl group to the alanine (B10760859) residue could improve hydrophobic interactions and thus increase potency. semanticscholar.org Subsequent synthesis and testing of such analogues have validated these computational predictions.

Quantum mechanics/molecular mechanics (QM/MM) methods have been employed to explore the inhibition mechanism of the human 20S proteasome by homobelactosin C, an analogue of belactosin C. nih.gov These studies, which include molecular dynamics simulations, have elucidated the key interactions between the inhibitor and the enzyme's binding site, providing a detailed picture of the covalent inhibition process. nih.gov MD simulations are powerful tools for studying the behavior of atoms and molecules in motion, offering insights into how chemical changes occur. ebsco.com

Furthermore, molecular modeling has been used to shed light on the structural and stereochemical requirements for efficient interaction of inhibitors with their targets. For example, modeling of 3-Br-acivicin isomers with Plasmodium falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH) helped to explain the observed differences in inhibitory activity based on their stereochemistry.

Contribution of the this compound Moiety to Overall Molecular Functionality

In the case of belactosin C and its analogues, which are proteasome inhibitors, the this compound residue is part of a dipeptidic side chain that influences the inhibitor's orientation within the proteasome's active site. nsf.gov X-ray crystallography studies of a belactosin C analogue bound to the yeast 20S proteasome revealed that the inhibitor's orientation differs from other β-lactone-containing inhibitors, which may contribute to its selectivity. nsf.gov Modifications to the dipeptide fragment containing the dimethylglutamine moiety have been shown to modulate the inhibitory potency and selectivity of these compounds. researchgate.net

The synthesis of various belactosin C congeners with modified amino acid residues has demonstrated that while the β-lactone is the reactive "warhead," the peptide portion, including the this compound, is crucial for proper positioning and interaction with the target enzyme. semanticscholar.org For instance, one synthesized analogue of belactosin C proved to be a more potent inhibitor against HeLa cells than the known proteasome inhibitor MG132, highlighting the importance of the specific amino acid sequence. semanticscholar.org The unique, sterically constrained nature of the this compound residue likely imparts a specific conformation to the peptide backbone, which is essential for its biological function.

Table of Potency for Belactosin C Analogues

| Compound | Target | IC50 (µM) |

| Belactosin C analogue 17 | HeLa cells | 62.5 |

| Belactosin C analogue 25 | HeLa cells | 10.0 |

| MG132 | HeLa cells | >10.0 |

| Data sourced from a study on belactosin C-orlistat hybrids. nsf.gov |

Analytical Research Techniques for 3s,4r 3,4 Dimethylglutamine and Its Derivatives

Chromatographic Separation and Purification Methodologies (e.g., High-Performance Liquid Chromatography (HPLC))

Chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC), are fundamental tools for the separation and purification of (3S,4R)-3,4-Dimethylglutamine and related compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is the main technique for assessing the purity of synthesized compounds, with standards often requiring greater than 95% purity for biological testing. acs.org In the context of solid-phase peptide synthesis involving this compound, reverse-phase HPLC is utilized to monitor reaction progress by analyzing crude cleavage products from the resin. nih.gov

For purification purposes, preparative HPLC is employed to isolate the target compound from reaction mixtures and impurities. acs.org The choice of column and mobile phase is critical. Modern chiral HPLC columns are compatible with reverse-phase conditions, expanding the range of molecules that can be analyzed beyond the limitations of older normal-phase methods. skpharmteco.com The separation of enantiomers is often enhanced by adjusting the mobile phase composition; for instance, the concentration of components like ethanol (B145695) and diethylamine (B46881) can significantly improve chromatographic efficiency and resolution. rasayanjournal.co.in

During the synthesis of complex natural products containing the this compound subunit, HPLC coupled with mass spectrometry (LC-MS) is invaluable for comparing synthetic intermediates with derivatives of the natural product to confirm stereochemistry. nih.gov

Table 1: HPLC Applications in this compound Research

| Application | HPLC Method | Purpose | Source |

|---|---|---|---|

| Purity Assessment | Analytical HPLC | To confirm the purity of synthesized compounds is >95% before biological assays. | acs.org |

| Reaction Monitoring | Reverse-Phase HPLC | To analyze crude products during solid-phase peptide synthesis. | nih.gov |

| Purification | Preparative HPLC | To isolate and purify the final compound or its intermediates. | acs.org |

| Chiral Separation | Chiral HPLC | To separate and quantify enantiomers, determining chiral purity. | skpharmteco.comrasayanjournal.co.in |

| Stereochemical Confirmation | LC-MS | To compare retention times of derivatized natural and synthetic samples. | nih.govnih.gov |

Advanced Spectroscopic Characterization for Structural Elucidation (e.g., High-Resolution Mass Spectrometry)

Spectroscopic methods are indispensable for the definitive structural confirmation of this compound, providing detailed information about its molecular weight, formula, and three-dimensional structure.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass-to-charge ratio (m/z) measurements, which are crucial for determining the precise elemental composition of a molecule. labmanager.com Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) are used to deduce the molecular formula of complex peptides containing the this compound residue. nih.gov This high level of mass accuracy (typically with an error < 5 ppm) allows for confident identification and differentiation from other compounds with the same nominal mass. chromatographyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the detailed connectivity and stereochemistry of this compound. One-dimensional (1D) NMR (¹H and ¹³C) provides initial structural information. nih.gov However, due to the compound's complexity, a suite of two-dimensional (2D) NMR experiments is often required. These include:

COSY (Correlation Spectroscopy): To identify proton-proton spin couplings within the molecule.

TOCSY (Total Correlation Spectroscopy): To reveal entire spin systems of amino acid residues.

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, aiding in the assembly of the carbon skeleton.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine spatial proximities between protons. ROESY correlations, such as those between the 3-Methyl group and the H-2 proton, are critical for assigning the relative stereochemistry of the chiral centers. nih.govnih.gov

The combination of these spectroscopic techniques provides unambiguous confirmation of the (2S,3S,4R) configuration of the 3,4-dimethylglutamine residue found in various natural products. nih.govnih.gov

Techniques for Chiral Purity and Enantiomeric Excess Determination

Given the three stereogenic centers in this compound, verifying its chiral purity and determining the enantiomeric excess (ee) are critical analytical challenges. nih.gov Enantiomeric excess is a measure of the purity of a chiral substance, indicating how much one enantiomer is present in greater amounts than the other. wikipedia.org

The Advanced Marfey's Method: A widely used technique for determining the absolute configuration of amino acids with multiple chiral centers is the advanced Marfey's method. nih.govnih.gov This method involves the acid hydrolysis of the peptide containing the amino acid, followed by derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA). researchgate.net The resulting diastereomeric derivatives can then be separated and analyzed by LC-MS. nih.govresearchgate.net By comparing the retention times of the derivatized amino acid from the natural product with those of synthetically prepared stereoisomers, the absolute configuration can be unambiguously established. nih.govnih.gov For instance, the L-FDLA derivative of (2S,3S,4R)-dimethylglutamine was shown to elute one minute earlier than the derivative of (2S,3S,4S)-dimethylglutamine, allowing for clear differentiation. nih.gov

Chiral Chromatography: Chiral HPLC is a primary and direct method for determining chiral purity. skpharmteco.com This technique uses a chiral stationary phase (CSP) that interacts differently with the enantiomers of a compound, leading to their separation. This allows for the quantification of each enantiomer and the calculation of the enantiomeric excess. rasayanjournal.co.in

Vibrational Circular Dichroism (VCD): For molecules that lack a UV chromophore, VCD presents a powerful alternative for determining chiral purity. nih.gov This technique measures the differential absorption of left and right circularly polarized infrared light. Since enantiomers produce VCD spectra of equal intensity but opposite signs, a calibration curve can be constructed to quantify low levels of an undesired enantiomer in the presence of the desired one. nih.gov

Quantitative Analytical Methods in Research Samples

Quantitative analysis is essential for determining the concentration of this compound or its derivatives in various samples. The methods are typically based on chromatography coupled with a sensitive detector.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective method for the quantification of compounds in complex matrices like biological samples. nih.gov For quantitative analysis, a calibration curve is prepared using standard samples of known concentrations. nih.gov Key validation parameters for the method include:

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

Limit of Quantitation (LOQ): The lowest concentration that can be quantified with acceptable precision and accuracy. rasayanjournal.co.innih.gov

Linearity: The range over which the detector response is proportional to the analyte concentration. chromatographyonline.com

Accuracy and Precision: Accuracy is determined by recovery experiments, while precision is assessed by the relative standard deviation (RSD) of replicate measurements. rasayanjournal.co.in

For example, a validated quantitative method for a different compound reported an LOQ of 120 ng/ml with good precision (RSD of 4.9%) and recovery values between 93.8% and 103.9%. rasayanjournal.co.in Similar validation would be required for a quantitative assay for this compound.

HPLC with UV/Vis Detection: When the analyte or its derivative has a UV chromophore, HPLC with a UV/Vis detector can be used for quantification. Chiral purity assays are often run in an "area percent quantitation mode," where the percentage of the undesired enantiomer is calculated relative to the total peak area of both enantiomers. chromatographyonline.com Derivatization with reagents like FDAA, which contains a dinitrophenyl group, imparts a strong UV absorbance (340 nm), facilitating detection and quantification. researchgate.net

Table 2: Key Parameters in Quantitative Method Validation

| Parameter | Description | Example | Source |

|---|---|---|---|

| Linearity | The range where the method's response is proportional to concentration. | A coefficient of regression (R²) of >0.99 is typically desired. | rasayanjournal.co.in |

| LOD | The lowest concentration that can be detected. | 30 ng/ml for a specific enantiomer. | rasayanjournal.co.in |

| LOQ | The lowest concentration that can be accurately quantified. | 120 ng/ml for a specific enantiomer. | rasayanjournal.co.in |

| Precision | The closeness of repeated measurements. | Expressed as %RSD; values <5% are often considered good. | rasayanjournal.co.in |

| Accuracy | The closeness of a measured value to the true value. | Determined via recovery studies, with results ideally between 90-110%. | rasayanjournal.co.in |

Future Research Directions

Exploration of Novel and Efficient Synthetic Routes for (3S,4R)-3,4-Dimethylglutamine and its Analogues

The synthesis of this compound is a significant chemical challenge due to the presence of multiple adjacent stereocenters. Existing synthetic strategies have often been developed as part of larger efforts toward the total synthesis of natural products like callipeltin A and the papuamides. figshare.comnih.govuni-saarland.de

Future research should focus on developing more convergent and scalable synthetic routes. Key areas for exploration include:

Catalytic Asymmetric Methodologies: Investigating new catalytic systems to set the stereochemistry more efficiently, potentially reducing the number of steps and reliance on chiral auxiliaries.

Chemoenzymatic Synthesis: Exploring the use of enzymes to catalyze key transformations with high stereoselectivity, offering a greener and potentially more efficient alternative to classical chemical methods.

Analogue Synthesis: The development of flexible synthetic platforms is crucial. A robust route should allow for the facile synthesis of various analogues of this compound, where the methyl groups or the glutamine side chain are systematically modified. These analogues are essential for probing structure-activity relationships (SAR) as discussed in section 8.3.

A summary of key synthetic approaches is presented below.

| Starting Material/Key Intermediate | Key Synthetic Steps | Target Compound/Use |

| Camphorsultam-derived intermediate | Asymmetric Michael addition, Electrophilic azidation | Synthesis of this compound unit for callipeltin A. figshare.comupenn.edu |

| t-butyl N-Boc-(2S,3S,4R)-dimethylpyroglutamate | Lanthanide-catalyzed transamidation with ammonia (B1221849) and dimethylaluminum chloride | Synthesis of N-Fmoc-(2S,3S,4R)-3,4-dimethylglutamine for peptide synthesis. nih.govacs.orgacs.org |

| Chiral boronic esters | Matteson homologation | Stereoselective access to the building blocks of callipeltin A, including the (3S,4R)-dimethyl-glutamine residue. researchgate.netuni-saarland.de |

Deeper Elucidation of its Biosynthetic Pathways within Marine Organisms

This compound has been identified as a constituent of cyclodepsipeptides isolated from various marine sponges, including those of the genera Callipelta, Theonella, Homophymia, and Latrunculia. nih.govresearchgate.netresearchgate.net These natural products are thought to be produced by non-ribosomal peptide synthetases (NRPS), often in combination with polyketide synthase (PKS) systems. encyclopedia.pub It is widely hypothesized that the true producers of these complex metabolites are not the sponges themselves but rather their associated symbiotic microorganisms. vliz.benih.govfrontiersin.org

While the general framework of NRPS-mediated peptide assembly is understood, the specific enzymatic machinery responsible for the biosynthesis of this compound remains uncharacterized. Future research efforts are needed to:

Identify the Biosynthetic Gene Cluster (BGC): Using genome mining and metagenomic approaches on sponge holobionts to identify the specific BGC responsible for producing the parent peptides. vliz.benih.gov This will pinpoint the genes encoding the enzymes involved in the formation of the dimethylglutamine unit.

Characterize Key Enzymes: Once the genes are identified, in vitro biochemical assays with the expressed enzymes are required to elucidate the precise mechanism of glutamine modification. This includes identifying the methyltransferase(s) responsible for the dual methylation and the timing of this modification relative to the peptide assembly line.

Investigate Precursor Supply: Understanding how the initial L-glutamine precursor is supplied and incorporated by the NRPS machinery.

Elucidating this pathway could pave the way for biosynthetic engineering, enabling the production of these valuable compounds and their analogues in more tractable heterologous hosts.

Advanced Studies on its Precise Molecular Role in the Biological Activities of Parent Natural Products

The this compound residue is a key structural feature in a family of marine cyclodepsipeptides with significant biological activities, including anti-HIV, antifungal, and cytotoxic properties. nih.govresearchgate.netresearchgate.net For example, papuamides A and B inhibit HIV-1 entry, while callipeltin A exhibits potent cytotoxicity. nih.govresearchgate.net

The precise contribution of the this compound moiety to the bioactivity and conformational stability of these parent molecules is not fully understood. It is often located in structurally complex and sterically hindered regions of the peptides. researchgate.netresearchgate.net Advanced studies are required to define its role, focusing on:

Structure-Activity Relationship (SAR) Studies: Synthesizing a series of analogues of the parent natural products where the this compound residue is altered. Modifications could include removing one or both methyl groups, changing their stereochemistry, or replacing the glutamine with other amino acids. Biological testing of these analogues would reveal the importance of the dimethylated structure for target binding and activity. nih.gov

Conformational Analysis: Employing advanced NMR spectroscopy and computational modeling to determine how this residue influences the three-dimensional structure and conformational dynamics of the parent peptide. This will help to understand if its role is primarily structural, providing a rigid scaffold, or if it is directly involved in molecular interactions with the biological target.

Target Identification and Binding Studies: Using the parent molecules and their simplified analogues to identify and validate the specific molecular targets responsible for their potent bioactivities.

A table of representative parent natural products containing the this compound moiety and their reported activities is provided below.

| Parent Natural Product | Source Organism (Genus) | Reported Biological Activity |

| Callipeltin A | Callipelta | Cytotoxic, Antifungal, Anti-HIV. nih.govresearchgate.net |

| Papuamides A-D | Theonella | Anti-HIV, Cytotoxic. nih.govresearchgate.net |

| Homophymine A | Homophymia | Anti-HIV, Cytotoxic. researchgate.net |

| Pipecolidepsin A | Homophymia | Cytotoxic. researchgate.netresearchgate.net |

Development of Research Tools and Probes Incorporating the this compound Moiety

To fully understand the mechanism of action of the natural products containing this compound, it is essential to develop chemical tools and probes to identify their cellular binding partners and track their distribution. frontiersin.org The design of such probes often involves modifying the natural product structure to include a reporter tag (e.g., a fluorophore or biotin) and a reactive group for covalent target capture, without significantly compromising its biological activity. frontiersin.orgnih.gov

Future research should be directed towards the rational design and synthesis of probes based on the this compound scaffold or the parent peptides. Key objectives include:

Affinity-Based Probes: Synthesizing analogues of a parent natural product (e.g., callipeltin A) that incorporate a photoreactive group (like a benzophenone (B1666685) or diazirine) and an affinity tag (like biotin (B1667282) or a clickable alkyne). These probes can be used in cell lysates or living cells to covalently label binding proteins, which can then be isolated and identified using mass spectrometry.

Fluorescent Probes: Developing fluorescently-labeled versions of the parent peptides. nih.gov These probes would enable the visualization of the molecule's uptake and subcellular localization using fluorescence microscopy, providing insights into its mechanism of action and potential off-target effects. The incorporation of fluorine atoms (¹⁹F) could also serve as sensitive probes for NMR spectroscopy studies. researchgate.net

Minimalist Probes: Creating simplified probes containing just the this compound moiety or a small peptide fragment attached to a reporter group. While less likely to retain the full potency, these smaller probes could help to determine if this specific residue is a key part of the pharmacophore that directly interacts with a biological target.

The development of these research tools is critical for advancing the parent compounds from interesting natural products to validated lead compounds for drug discovery. novapublishers.com

Q & A

Q. What are the most effective synthetic routes for (3S,4R)-3,4-dimethylglutamine, and how can stereochemical purity be ensured?

Methodological Answer: The synthesis of this compound often employs lanthanide-catalyzed transamidation to achieve stereochemical control. For example, Calimsiz and Lipton (2005) demonstrated the use of ytterbium(III) triflate to catalyze the reaction between N-Fmoc-glutamine and methylamine, yielding the desired stereoisomer with high enantiomeric excess (ee > 95%) . Key steps include:

- Protection: Use of Fmoc groups to protect reactive amines during synthesis.

- Catalyst Optimization: Lanthanide catalysts (e.g., Yb(OTf)₃) enhance reaction efficiency and stereoselectivity.

- Purification: Reverse-phase HPLC or chiral column chromatography to isolate the target compound.

Q. How can researchers validate the structural identity of this compound using spectroscopic methods?

Methodological Answer: Structural validation requires a combination of:

- High-Resolution Mass Spectrometry (HR-ESI-MS): Confirm molecular formula (e.g., C₇H₁₄N₂O₃) via exact mass analysis (observed m/z 175.1083 vs. calculated 175.1077) .

- 2D NMR: Key correlations include:

Advanced Research Questions

Q. How does this compound influence the bioactivity of complex peptides, and what are the mechanistic implications?

Methodological Answer: Inhibitory peptides like Celebesides incorporate this compound to enhance structural rigidity and target binding. For example, in HIV-1 inhibitors, the dimethyl groups restrict conformational flexibility, improving interaction with viral proteases . Experimental approaches:

- SAR Studies: Synthesize analogs with varying methyl positions to assess steric effects.

- Molecular Dynamics (MD): Simulate peptide-receptor interactions to identify critical binding motifs.

Q. What strategies mitigate instability of this compound under physiological conditions?

Methodological Answer: Degradation pathways (e.g., oxidation or hydrolysis) can be minimized by:

Q. How can researchers resolve contradictions in reported bioactivity data for this compound-containing peptides?

Methodological Answer: Discrepancies often arise from impurities or stereochemical heterogeneity. Mitigation steps:

Q. What computational tools are recommended for predicting the physicochemical properties of this compound?

Methodological Answer:

- LogP Prediction: Use ChemAxon or ACD/Labs to estimate hydrophobicity.

- pKa Calculation: SPARC or MarvinSuite for ionization constants.

- Docking Simulations: AutoDock Vina or Schrödinger Suite to model interactions with biological targets .

Methodological Best Practices

Q. How should researchers design experiments to study the metabolic incorporation of this compound in cellular systems?

Methodological Answer:

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。